5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester
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Overview
Description
5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound with the molecular formula C₁₃H₁₄N₄O₂ and a molecular weight of 258.28 g/mol . This compound is part of the indazole family, which is known for its significant biological and pharmacological properties . Indazole derivatives are prevalent in various natural products and drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-aminobenzonitrile derivatives under acidic or basic conditions . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted indazole derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indazole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-Indazole-3-carboxylic acid: Another indazole derivative with different functional groups.
Uniqueness
5-Cyanoamino-indazole-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and tert-butyl ester groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
887594-17-4 |
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Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
tert-butyl 5-(cyanoamino)indazole-1-carboxylate |
InChI |
InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-11-5-4-10(15-8-14)6-9(11)7-16-17/h4-7,15H,1-3H3 |
InChI Key |
URIIETGOPOVJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NC#N)C=N1 |
Origin of Product |
United States |
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